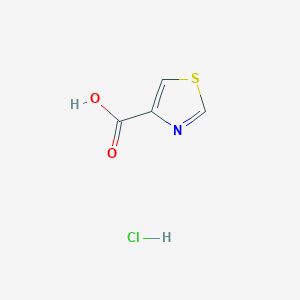

1,3-Thiazole-4-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

1,3-thiazole-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3NO2S.ClH/c6-4(7)3-1-8-2-5-3;/h1-2H,(H,6,7);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWPYXYQAHBWLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1,3-Thiazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various studies and case analyses.

Overview of this compound

1,3-Thiazole derivatives are known for their ability to interact with biological systems through various mechanisms. The presence of the thiazole ring is crucial for the compound's activity, as it allows for interactions with biomolecules like DNA and proteins. The hydrochloride salt form enhances solubility and bioavailability, making it a suitable candidate for pharmacological applications.

Antimicrobial Activity

- Mechanism of Action : Thiazole derivatives exhibit antimicrobial properties primarily through the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. Studies have shown that compounds containing the thiazole ring can effectively target both Gram-positive and Gram-negative bacteria.

-

Case Study : A study demonstrated that 1,3-thiazole-4-carboxylic acid derivatives displayed significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported as follows:

These findings suggest that structural modifications can enhance the antimicrobial efficacy of thiazole derivatives .

Compound MIC (µg/mL) Target Bacteria 1,3-Thiazole-4-carboxylic acid 32 Staphylococcus aureus 1,3-Thiazole-4-carboxylic acid 64 Escherichia coli

Anticancer Activity

- Cytotoxic Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. The presence of electron-donating groups on the phenyl ring significantly increases antiproliferative activity.

-

Research Findings : A recent study evaluated several thiazole derivatives for their anticancer properties against human colon cancer (HT-29) and leukemia (Jurkat) cell lines. The results showed that specific modifications led to enhanced cytotoxicity:

These compounds were further analyzed for their mechanism of action, which involved apoptosis induction and cell cycle arrest .

Compound IC50 (µg/mL) Cancer Cell Line Thiazole Derivative A 1.61 HT-29 Thiazole Derivative B 1.98 Jurkat

Anti-inflammatory Activity

- Mechanism : The anti-inflammatory effects of thiazole derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. This makes them potential candidates for treating inflammatory diseases.

-

Experimental Evidence : In vitro assays revealed that certain thiazole derivatives reduced nitric oxide production in lipopolysaccharide-stimulated macrophages, indicating their anti-inflammatory potential:

This data supports the hypothesis that thiazoles can modulate inflammatory responses effectively .

Compound NO Inhibition (%) Concentration (µg/mL) Thiazole Derivative C 65 50 Thiazole Derivative D 75 50

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1,3-thiazole-4-carboxylic acid derivatives typically involves condensation reactions followed by cyclization processes. Structure-activity relationship studies have identified key functional groups that enhance biological activity:

- Substituents : Electron-withdrawing groups at specific positions on the thiazole ring increase potency.

- Functionalization : Introduction of carboxylic acid moieties enhances solubility and bioactivity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

1,3-Thiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that thiazole compounds exhibit activity against various pathogens, including bacteria and fungi. For instance, derivatives of 1,3-thiazole-4-carboxylic acid have shown promising results in inhibiting the growth of resistant bacterial strains.

Anticancer Properties

Thiazole compounds are also recognized for their anticancer potential. Studies have demonstrated that 1,3-thiazole-4-carboxylic acid derivatives can induce apoptosis in cancer cells through various mechanisms. A notable study highlighted the synthesis of thiazole derivatives that exhibited significant cytotoxic effects against cancer cell lines such as HT-29 and Jurkat cells, suggesting their potential as anticancer agents .

Neuroprotective Effects

Recent research has explored the neuroprotective effects of thiazole derivatives. For example, certain 1,3-thiazole compounds have been shown to reduce oxidative stress in neuronal cells, which may be beneficial in treating neurodegenerative diseases .

Agricultural Applications

Pesticidal Activity

1,3-Thiazole-4-carboxylic acid hydrochloride is utilized in developing agrochemicals. Its derivatives have been formulated into pesticides that target specific pests while minimizing harm to beneficial organisms. The compound's ability to disrupt metabolic processes in pests makes it a valuable candidate for sustainable agriculture .

Plant Growth Regulators

Thiazole-based compounds are also being investigated as plant growth regulators. They can enhance plant resilience against biotic and abiotic stressors, promoting healthier crop yields. The incorporation of thiazole derivatives into fertilizers has shown to improve nutrient uptake in plants .

Analytical Chemistry

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

The analytical capabilities of this compound have been harnessed in GC-MS methodologies for detecting biomolecules in biological samples. A study developed a method for identifying thiazole derivatives formed from homocysteine reactions with aldehydes using GC-MS, demonstrating its utility in clinical diagnostics .

Case Studies

Chemical Reactions Analysis

Substitution Reactions

The carboxylic acid group undergoes nucleophilic substitution reactions under acidic or basic conditions. Industrial-scale synthesis often employs continuous flow systems to optimize yield and purity.

Example Reaction Pathway

Reaction with acetic anhydride in ethanol produces N-acetyl-1,3-thiazolidin-4-carboxylic acid and 4-carboxy-1,3-thiazolidinium acetate. Key parameters include:

| Temperature | Reaction Time | Yield (Mixture) |

|---|---|---|

| Reflux | 16–24 h | 5.5–6.1 g |

| 22°C + Reflux | 5–24 h | 5.5–6.1 g |

Cyclization and Cycloaddition Reactions

The compound participates in decarboxylative condensations with aldehydes to form 1,3-dipoles, which undergo intramolecular cycloadditions.

Reaction with O-Propargylsalicylaldehyde

Under Dean-Stark reflux conditions, the anti-dipole forms chromeno-pyrrolo[1,2-c]thiazoles as major products, while the syn-dipole yields stereoisomers :

| Reaction Time (h) | Yield of 20 (anti) | Yield of 21 (syn) |

|---|---|---|

| 17 | 36% | 16% |

| 7 | 37% | 18% |

| 4 | 40% | 16% |

Microwave-assisted reactions reduce yields (<19%) and produce aromatized byproducts .

Mechanistic Insights

-

Dipole Formation : Quantum calculations indicate the anti-dipole is thermodynamically favored (ΔG ≈ 17 kJ/mol) but interconverts with the syn-dipole via low-energy barriers .

-

Cycloaddition Selectivity : Anti-dipole cyclization dominates due to steric and electronic stabilization, confirmed by X-ray crystallography .

Analytical Monitoring

Reactions are tracked using:

-

NMR Spectroscopy : Assigns stereochemistry via NOESY and HMBC correlations .

-

HPLC : Ensures purity and quantifies yields.

Stability Considerations

Reactions require strict pH and temperature control to prevent decomposition. Ethanol is preferred for its stabilizing effect on intermediates.

This compound’s versatility in substitution and cycloaddition reactions makes it invaluable for synthesizing bioactive heterocycles. Further research could explore catalytic asymmetric variants or novel dipolarophiles.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key Differences and Implications

- Substituent Effects : Electron-withdrawing groups (e.g., Cl, CN) enhance stability but reduce solubility, whereas hydrophilic groups (-COOH, -NH₂) improve water solubility .

- Biological Targets : Phenyl-substituted analogs target AgrA’s DNA-binding domain, while naphthalene derivatives interfere with AgrA phosphorylation .

- Pharmacokinetics : Methyl ester derivatives (e.g., BOC Sciences’ compound) exhibit better cellular uptake due to increased lipophilicity .

Q & A

Q. What are the common synthetic routes for 1,3-Thiazole-4-carboxylic acid hydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or esters, followed by hydrolysis and hydrochlorination. For example, highlights the use of aqueous conditions and acidic catalysts (e.g., thiamine hydrochloride) to improve reaction efficiency and sustainability . Optimization strategies include:

- Temperature control : Maintaining reflux conditions (e.g., 80–90°C) to ensure complete cyclization without side reactions.

- Catalyst selection : Acidic catalysts (e.g., H₂SO₄ or HCl) enhance reaction rates, while green alternatives like thiamine hydrochloride reduce environmental impact .

- Solvent choice : Ethanol or water is preferred for solubility and ease of purification.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the thiazole ring structure and carboxylic acid proton (δ ~12–13 ppm) .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~2500 cm⁻¹ (HCl salt) validate functional groups .

- Mass spectrometry (HRMS) : To determine molecular weight (e.g., C₄H₄ClNO₂S, MW 169.6) and fragmentation patterns .

- Elemental analysis : Confirms purity (>95%) and stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from structural analogs (e.g., substituent variations) or assay conditions. and suggest:

- Comparative pharmacological studies : Use standardized assays (e.g., enzyme inhibition, cell viability) to test the compound alongside analogs (e.g., 2-phenyl or 4-methyl derivatives) .

- Data normalization : Account for variables like solvent (DMSO vs. saline) and cell line specificity.

- Structural validation : Confirm compound identity via X-ray crystallography or 2D NMR to rule out isomerization or degradation .

Q. What strategies are used to enhance the stability of this compound under various conditions?

Stability challenges include hygroscopicity and thermal decomposition. Methods from and include:

Q. How does structural modification of the thiazole core affect pharmacological properties?

and demonstrate that substituents at positions 2 and 5 of the thiazole ring modulate activity:

- Electron-withdrawing groups (e.g., Cl) : Enhance binding to targets like kinases (IC₅₀ values <1 μM in some analogs) .

- Hydrophobic substituents (e.g., adamantyl) : Improve blood-brain barrier penetration for CNS applications .

- Carboxylic acid bioisosteres : Replacing -COOH with tetrazole increases metabolic stability while retaining activity .

Methodological Considerations

Q. What analytical approaches are recommended for quantifying impurities in synthesized batches?

Q. How can computational modeling guide the design of derivatives with improved activity?

- Docking studies : Predict interactions with targets like EGFR or COX-2 using software (e.g., AutoDock Vina) .

- QSAR models : Correlate substituent properties (e.g., logP, polar surface area) with bioactivity data .

Tables for Key Data

| Property | Value/Technique | Reference |

|---|---|---|

| Molecular Weight | 169.6 g/mol (C₄H₄ClNO₂S) | |

| Melting Point | 206–207°C (decomposes) | |

| Purity (HPLC) | ≥95% | |

| Solubility (Water) | 25 mg/mL (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.